molecular formula C18H25N3O B12615426 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine CAS No. 918481-17-1

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine

Cat. No.: B12615426
CAS No.: 918481-17-1
M. Wt: 299.4 g/mol
InChI Key: DGMBLQBZXWEEGK-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a dimethyl-oxazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation of Piperazine: The piperazine ring is alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like sodium hydride.

    Coupling Reaction: The final step involves coupling the oxazole derivative with the alkylated piperazine under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxazole N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperidine
  • 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)morpholine

Uniqueness

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918481-17-1

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

3,5-dimethyl-4-[[4-(1-phenylethyl)piperazin-1-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C18H25N3O/c1-14-18(16(3)22-19-14)13-20-9-11-21(12-10-20)15(2)17-7-5-4-6-8-17/h4-8,15H,9-13H2,1-3H3

InChI Key

DGMBLQBZXWEEGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(C)C3=CC=CC=C3

Origin of Product

United States

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